3'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C20H22O3. It is known for its unique structural features, which include an ethyl ester group attached to a phenyl ring substituted with two methyl groups at the 2 and 6 positions. This compound is often utilized in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from 2,6-dimethylbenzaldehyde. The key steps include the formation of an intermediate by reacting 2,6-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent esterification to yield the final product.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents such as ethanol or methanol are commonly used.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone and 3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone share structural similarities but differ in the position of the methyl groups on the phenyl ring.
Properties
IUPAC Name |
ethyl 3-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)17-10-6-9-16(13-17)19(21)12-11-18-14(2)7-5-8-15(18)3/h5-10,13H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVPPNMFPQPWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644780 | |
Record name | Ethyl 3-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-52-4 | |
Record name | Ethyl 3-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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